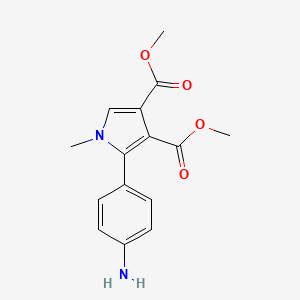

3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 2-(4-aminophenyl)-1-methylpyrrole-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-17-8-11(14(18)20-2)12(15(19)21-3)13(17)9-4-6-10(16)7-5-9/h4-8H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVJMGWVJHDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=C1C2=CC=C(C=C2)N)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3,4-Dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate (CAS No. 1110865-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16N2O4

- Molecular Weight : 288.3 g/mol

- Structure : The compound features a pyrrole ring substituted with two methyl groups and an aminophenyl group, which is crucial for its biological activity.

Synthesis Methods

The synthesis of 3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate typically involves multi-step procedures that include the formation of the pyrrole ring followed by functionalization with amino and carboxyl groups. The specific synthetic route can significantly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, related compounds have been evaluated for their activity against various cancer cell lines, showing promising results in inhibiting cell growth:

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| 8f | MDA-MB-435 (Melanoma) | 62.46% |

| 8f | MDA-MB-468 (Breast) | 40.24% |

These findings suggest that modifications on the pyrrole scaffold can enhance biological activity against specific cancer types .

The mechanism by which 3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate exerts its biological effects may involve interactions with key signaling pathways in cancer cells. Compounds with similar structures have shown to inhibit protein kinases such as EGFR and VEGFR, which are critical in tumor growth and metastasis .

In Vitro Studies

In vitro studies using the NCI-60 cancer cell line panel have demonstrated that pyrrole derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, one study reported that certain derivatives showed significant growth inhibition at concentrations as low as 10 µM across multiple cancer types including leukemia and melanoma .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the efficacy of these compounds in animal models. For instance, compounds structurally related to 3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate were tested in mouse models for their ability to reduce tumor size significantly compared to controls .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies reveal that derivatives of this compound possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Computational studies indicate good oral bioavailability and low toxicity profiles, making them suitable candidates for further drug development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. The structure of 3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate allows for interactions with biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications in the pyrrole ring can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further development as an anticancer agent .

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of pyrrole derivatives in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its antioxidant properties may contribute to neuroprotection against oxidative stress-related damage. Preliminary studies suggest that it could be beneficial in models of Alzheimer's and Parkinson's diseases .

Materials Science

Polymer Chemistry

3,4-Dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve the material's resilience and functional characteristics, making it suitable for applications in coatings and composites .

Conductive Materials

The compound has potential applications in the development of conductive materials. Pyrrole derivatives are known for their electrical conductivity when polymerized. Research into conductive polymers suggests that incorporating this compound could lead to advancements in organic electronics and sensors .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Pyrrole Derivatives | Medicinal Chemistry | Demonstrated enhanced cytotoxicity against breast cancer cell lines with modified pyrroles. |

| Neuroprotective Properties of Pyrrole Compounds | Neuroscience | Showed significant reduction in neuronal death in oxidative stress models. |

| Development of Conductive Polymers | Materials Science | Achieved improved conductivity and mechanical strength using pyrrole-based polymers. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate with analogous pyrrole dicarboxylates, focusing on substituents, physical properties, and spectroscopic features:

Key Findings:

Substituent Effects: The 4-aminophenyl group in the target compound introduces a strong hydrogen-bond donor (NH₂) and an extended aromatic system, contrasting with 3c–3g, which feature imino groups (C=N) or smaller amino groups. This difference likely enhances intermolecular interactions (e.g., N–H···O bonds) and solubility in polar solvents . Steric bulk in 3c (di-t-butyl esters) and 3g (2,6-dimethylphenylimino) reduces molecular flexibility, increasing melting points compared to methyl/ethyl analogs .

Spectroscopic Signatures: Infrared (IR) spectra of analogs show ester C=O stretches at ~1700–1750 cm⁻¹ and N–H stretches (in the target compound) at ~3300–3500 cm⁻¹ . Nuclear Magnetic Resonance (NMR) data for 3c–3g reveal distinct shifts for imino protons (δ 8–10 ppm) and aromatic protons (δ 6.5–7.5 ppm). The target compound’s 4-aminophenyl group would exhibit characteristic NH₂ protons (δ ~5 ppm) and deshielded aromatic protons .

Crystallographic Behavior: Analog 3c forms a stable crystal lattice via van der Waals forces and intramolecular hydrogen bonds (N–H···O, 0.93 Å, 141° bond angle) .

Preparation Methods

Overview of Pyrrole Derivative Synthesis

The target compound belongs to a class of substituted pyrroles characterized by methyl groups at positions 3 and 4, a 4-aminophenyl substituent at position 2, and ester functionalities at 3 and 4 positions. Preparation of such complex pyrrole derivatives typically involves multi-step synthetic routes including:

- Formation of the pyrrole ring with appropriate substitution

- Introduction of ester groups at desired positions

- Functionalization at position 2 with an aryl amine substituent

Synthetic Strategy for 3,4-Dimethyl Pyrrole Core with Ester Groups

A closely related synthetic methodology is described in the patent CN102887851B, which details the preparation of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde, a structurally similar pyrrole derivative with methyl and ester substitutions. The synthesis involves three main steps:

| Step | Reaction Description | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate | Methyl acetoacetate in acetic acid, sodium nitrite aqueous solution, zinc powder reflux, 10-15 hours | Faint yellow solid, 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate |

| 2 | Hydrolysis and ring closure to 2,4-dimethyl pyrrole | Suspension in aqueous KOH, reflux overnight, acidification with HCl, extraction with ethyl acetate, distillation at 80 °C under reduced pressure | White transparent liquid, 2,4-dimethyl pyrrole |

| 3 | Formylation to 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | Dissolution in DMF, slow addition of phosphorus oxychloride, stirring overnight at room temperature, quenching in ice water, pH adjustment, extraction | Thick product with 38% yield after recrystallization |

This method highlights mild reaction conditions, readily available raw materials, and a moderate overall yield with high purity suitable for further chemical and biological applications.

Proposed Preparation Route for 3,4-Dimethyl 2-(4-Aminophenyl)-1-Methyl-1H-Pyrrole-3,4-Dicarboxylate

Integrating the above methodologies, a plausible preparation route includes:

- Synthesis of 3,4-dimethyl pyrrole-3,4-dicarboxylate ester core via condensation and ring closure of methyl acetoacetate derivatives under controlled conditions.

- Introduction of the 4-aminophenyl substituent at position 2 through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), starting from a halogenated pyrrole intermediate.

- N-Methylation of the pyrrole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Purification by recrystallization or chromatographic techniques to achieve high purity.

Data Summary Table of Key Reaction Parameters

Research Findings and Practical Considerations

- The synthetic methods emphasize mild reaction conditions and use of commercially available reagents, facilitating scalability.

- The use of aprotic solvents and controlled temperature ranges (0–50 °C) during bromination and ring closure steps minimizes side reactions.

- Zinc powder plays a critical role as a reducing agent in the formation of pyrrole intermediates.

- The formylation step using phosphorus oxychloride in DMF is crucial for introducing aldehyde functionalities, which can be further transformed into ester groups or used for substitution reactions.

- Purification by recrystallization from petroleum ether and ethyl acetate mixtures yields high-purity compounds suitable for downstream applications.

- Nuclear Magnetic Resonance (NMR) spectroscopy is employed for structural confirmation and purity assessment of intermediates and final products.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclocondensation reactions using substituted amines and dicarbonyl precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., acetic acid or Lewis acids). Statistical experimental design (e.g., factorial design) is recommended to minimize trial-and-error approaches and identify critical parameters like molar ratios and reaction time .

Q. How can the molecular conformation and crystal packing of this pyrrole derivative be characterized?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and dihedral angles. For example, carbonyl groups in similar pyrroles exhibit dihedral angles of 3.5–6.7° relative to the pyrrole ring, while hydrogen-bonding networks (e.g., N–H···O interactions at ~2.87 Å) stabilize crystal packing . Pair SC-XRD with computational geometry optimization (DFT calculations) to validate electronic effects on substituent orientation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for polysubstituted pyrroles?

- Discrepancies between solution-state NMR and solid-state XRD data often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Use variable-temperature NMR to probe conformational flexibility. For solid-state insights, compare XRD-derived torsion angles with solid-state NMR or Raman spectroscopy. Cross-validate with computational models (e.g., MD simulations of solvent-solute interactions) .

Q. How can computational reaction path searches enhance the design of functional materials derived from this compound?

- Quantum chemical methods (e.g., DFT or ab initio) predict regioselectivity in further functionalization (e.g., porphyrin precursor synthesis). For example, calculate activation energies for cyclization steps or electron density maps to identify reactive sites. Integrate with cheminformatics tools to screen substituent effects on material properties (e.g., charge transport in polymers) .

Q. What experimental and computational approaches are used to analyze intermolecular interactions in co-crystals or supramolecular assemblies?

- Hirshfeld surface analysis of XRD data quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). Pair with electrostatic potential maps from DFT to identify donor/acceptor sites. For co-crystal design, use solvent evaporation trials with complementary hydrogen-bond donors (e.g., carboxylic acids) and monitor via PXRD .

Methodological Considerations

Q. How to design a reactor system for scalable synthesis while maintaining product purity?

- Apply membrane separation technologies (e.g., nanofiltration) to remove byproducts in real-time. Use process analytical technology (PAT) like in-situ IR spectroscopy to monitor reaction progress. For exothermic steps, employ microreactors with controlled temperature gradients to prevent decomposition .

Q. What metrics assess the compound’s potential as a monomer for conductive polymers?

- Evaluate electrochemical properties via cyclic voltammetry (HOMO/LUMO levels) and conductivity measurements (four-point probe). Correlate with computational bandgap calculations. Assess thermal stability (TGA/DSC) for processing viability. For structural insights, use grazing-incidence XRD to study polymer backbone alignment .

Data Contradiction and Reproducibility

Q. How to address batch-to-batch variability in substituent positioning during synthesis?

- Variability often stems from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Use advanced kinetic modeling (e.g., ChemKin) to identify dominant pathways under different conditions. Implement inline NMR or LC-MS for real-time intermediate tracking .

Q. Why do spectroscopic results differ between academic labs for similar derivatives?

- Subtle differences in crystallinity, solvent traces, or humidity exposure can alter spectra. Standardize sample preparation (e.g., drying under vacuum) and share raw data (e.g., .cif files for XRD) via repositories like CSD or PubChem. Cross-validate with independent techniques (e.g., MALDI-TOF for mass confirmation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.